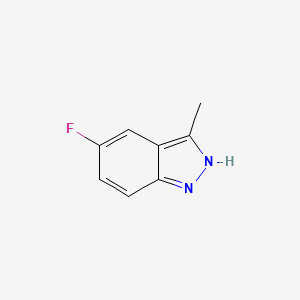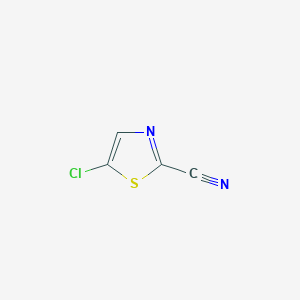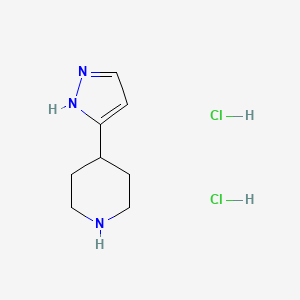
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
描述
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and pyrazole, a five-membered ring with two nitrogen atoms.
作用机制
Target of Action
Similar compounds have been found to inhibit soluble epoxide hydrolase (seh) , suggesting that 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride may have a similar target. sEH is an enzyme that plays a crucial role in the metabolism of fatty acids and has been linked to blood pressure regulation and inflammation .
Mode of Action
Based on the structure and activity of similar compounds , it can be hypothesized that this compound may interact with its target, sEH, by fitting into the enzyme’s active site and preventing it from catalyzing its usual reactions. This inhibition could lead to an accumulation of beneficial epoxy fatty acids and a decrease in the formation of corresponding diols .
Biochemical Pathways
The inhibition of sEH can affect several biochemical pathways. Primarily, it can lead to an increase in epoxyeicosatrienoic acids (EETs) and a decrease in dihydroxyeicosatrienoic acids (DHETs) . EETs have vasodilatory and anti-inflammatory effects, so their increase can lead to a decrease in blood pressure and inflammation .
Result of Action
The inhibition of sEH by this compound could potentially lead to a decrease in blood pressure and inflammation due to the increased levels of EETs .
准备方法
The synthesis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further reactions to introduce the piperidine ring. One common method includes the reaction of pyrazole derivatives with piperidine under controlled conditions . Industrial production methods may involve multi-step processes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
相似化合物的比较
4-(1H-Pyrazol-3-yl)piperidine dihydrochloride can be compared with other similar compounds, such as:
4-(1H-Pyrazol-1-yl)piperidine dihydrochloride: Similar in structure but with different substitution patterns on the pyrazole ring.
N-substituted piperidine derivatives: These compounds also contain a piperidine ring but with various functional groups attached, leading to different biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring and different substituents, which can exhibit a wide range of pharmacological properties.
The uniqueness of this compound lies in its specific combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
4-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAZGXYODMJIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



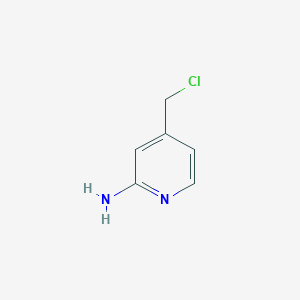
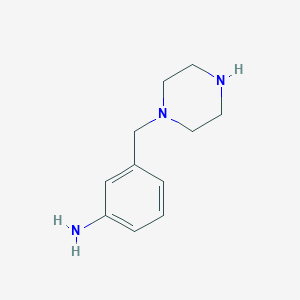
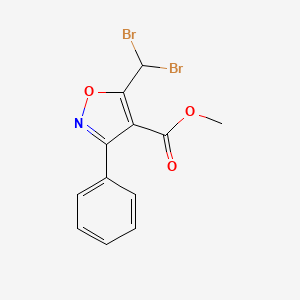
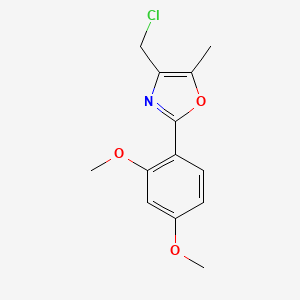

![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)
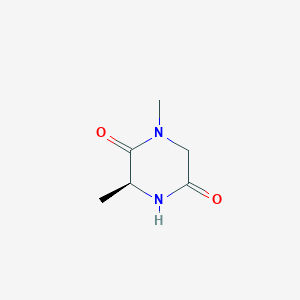
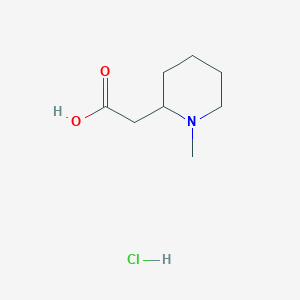
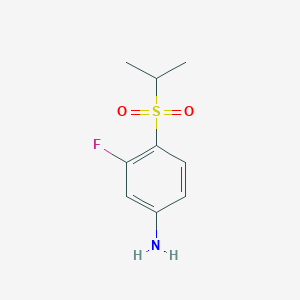
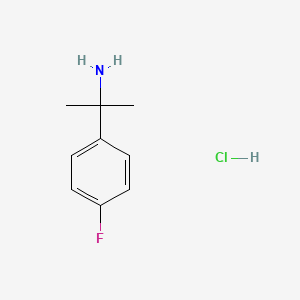
![2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine](/img/structure/B1390211.png)
